N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-16(12(2)22-19-11)17(20)18-9-13-3-5-14(6-4-13)15-7-8-21-10-15/h3-8,10H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXTVCVFXQTPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Benzylation: The furan ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Isoxazole Formation: The isoxazole ring is formed through the reaction of hydroxylamine with a β-dicarbonyl compound, followed by cyclization.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the isoxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The compound’s isoxazole-furan-benzyl architecture distinguishes it from structurally related molecules:
- Sulfonamides are often associated with pesticidal or antimicrobial activity (e.g., prosulfuron in ), whereas carboxamides are more common in pharmaceuticals due to enhanced bioavailability .
- N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (): This compound substitutes isoxazole with pyrazole and introduces a sulfonamide group. Pyrazole rings offer distinct electronic properties, which may influence metabolic stability or kinase inhibition profiles compared to isoxazole derivatives .
Linker and Substituent Variations
- Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) (): Features an ester group and phenethylamino linker instead of a benzyl-carboxamide system. Esters are prone to hydrolysis, limiting their utility in vivo, whereas carboxamides exhibit greater stability. The phenethylamino linker may enhance flexibility but reduce target specificity .
- GW64085X (Brecanavir) (): A complex antiretroviral with a hexahydrofurofuran core and thiazole moiety. While unrelated structurally, it highlights the importance of heterocyclic diversity in drug design. The target compound’s simpler scaffold may offer synthetic accessibility advantages .
Comparative Data Table
Research Findings and Implications
- Bioactivity : Carboxamide derivatives generally exhibit superior pharmacokinetic profiles compared to sulfonamides or esters due to enhanced metabolic stability and target engagement .
- Synthetic Feasibility : The target compound’s benzyl-furan-isoxazole scaffold is synthetically tractable, unlike complex systems like brecanavir (), which require multi-step protocols .
- Limitations: No direct bioactivity data for the target compound exists in the provided evidence.
Biological Activity
N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a furan ring , a benzyl group , and an isoxazole carboxamide moiety . Its unique structure contributes to its biological activity by allowing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, thereby inhibiting enzyme activity. The sulfonamide group can block active sites of enzymes, while the furan and isoxazole rings enhance binding affinity and specificity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Several studies have indicated that related compounds exhibit significant antitumor properties. For instance, derivatives of benzyl-substituted isoxazoles have shown promising results against various cancer cell lines (e.g., leukemia, breast cancer) with IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, particularly against specific bacterial strains, although detailed studies are still needed to confirm this aspect.
- Enzyme Inhibition : As noted earlier, the compound's mechanism involves the inhibition of specific enzymes, which can be beneficial in treating diseases where such enzymes play a critical role.
Antitumor Studies
A study evaluating a series of compounds similar to this compound demonstrated that some derivatives showed significant antitumor activity with mean GI50 values ranging from 7.24 µM to 14.12 µM against various cancer cell lines . Molecular docking studies indicated that these compounds could effectively bind to ATP-binding sites in key kinases like EGFR and B-RAF, suggesting a potential for targeted cancer therapy.
Enzyme Inhibition Studies
Research has shown that compounds with similar structural features effectively inhibit human lipoxygenases (LOXs), which are implicated in inflammatory diseases. For example, certain derivatives were found to be competitive inhibitors of LOXs, significantly reducing leukotriene B4 production, which is critical in inflammatory responses .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, benzyl group, isoxazole carboxamide moiety | Antitumor, enzyme inhibition |
| N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide | Furan ring, benzyl group, isoxazole sulfonamide moiety | Antitumor |
| 2-(4-fluorophenyl)-n-methyl-6-[methylsulfonyl(1,3-thiazol-4-ylmethyl)amino]-5-propan-2-yloxy-benzofuran-3-carboxamide | Benzofuran structure with fluorine substitution | Antitumor |
Q & A
Q. How can machine learning (ML) optimize the compound’s derivatization for enhanced selectivity?
- Methodological Answer : Train ML models on datasets of analogous compounds with known bioactivity. Use features like topological polar surface area (TPSA) and LogP to predict off-target effects. Validate top candidates via parallel synthesis and high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
